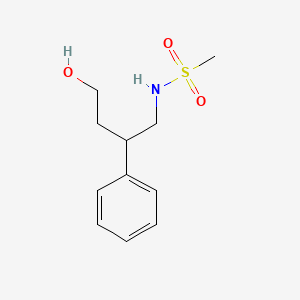
N-(4-hydroxy-2-methylpentyl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxy-2-methylpentyl)-3,4-dimethylbenzamide, also known as HMB, is a dietary supplement that has gained popularity in the fitness community due to its potential benefits in promoting muscle growth and preventing muscle breakdown. HMB is a metabolite of the amino acid leucine and is naturally produced by the body in small amounts. In
Mecanismo De Acción
The exact mechanism of action of N-(4-hydroxy-2-methylpentyl)-3,4-dimethylbenzamide is not fully understood, but it is thought to work by stimulating protein synthesis and inhibiting protein breakdown in muscle cells. N-(4-hydroxy-2-methylpentyl)-3,4-dimethylbenzamide may also activate the mTOR signaling pathway, which is involved in regulating muscle growth.
Biochemical and Physiological Effects:
N-(4-hydroxy-2-methylpentyl)-3,4-dimethylbenzamide has been shown to have several biochemical and physiological effects in the body. It has been shown to increase protein synthesis and decrease protein breakdown in muscle cells, leading to an increase in muscle mass and strength. N-(4-hydroxy-2-methylpentyl)-3,4-dimethylbenzamide may also reduce muscle damage and inflammation following exercise, as well as improve recovery time. Additionally, N-(4-hydroxy-2-methylpentyl)-3,4-dimethylbenzamide has been shown to have antioxidant properties, which may help protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-hydroxy-2-methylpentyl)-3,4-dimethylbenzamide in lab experiments is that it is a natural metabolite of leucine and is therefore relatively safe and well-tolerated. N-(4-hydroxy-2-methylpentyl)-3,4-dimethylbenzamide is also readily available and can be easily synthesized in the lab. However, one limitation of using N-(4-hydroxy-2-methylpentyl)-3,4-dimethylbenzamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results. Additionally, the effects of N-(4-hydroxy-2-methylpentyl)-3,4-dimethylbenzamide may vary depending on the dose and duration of supplementation, which can make it challenging to design experiments that accurately reflect its potential benefits.
Direcciones Futuras
There are several potential future directions for research on N-(4-hydroxy-2-methylpentyl)-3,4-dimethylbenzamide. One area of interest is the potential for N-(4-hydroxy-2-methylpentyl)-3,4-dimethylbenzamide to improve muscle function and mobility in older adults. Another area of interest is the potential for N-(4-hydroxy-2-methylpentyl)-3,4-dimethylbenzamide to enhance recovery and performance in athletes. Additionally, further research is needed to fully understand the mechanism of action of N-(4-hydroxy-2-methylpentyl)-3,4-dimethylbenzamide and to determine the optimal dose and duration of supplementation for maximum benefit.
Conclusion:
In conclusion, N-(4-hydroxy-2-methylpentyl)-3,4-dimethylbenzamide is a dietary supplement that has gained popularity in the fitness community for its potential benefits in promoting muscle growth and preventing muscle breakdown. N-(4-hydroxy-2-methylpentyl)-3,4-dimethylbenzamide can be synthesized through a multistep process starting from the commercially available starting material 3,4-dimethylbenzoic acid. N-(4-hydroxy-2-methylpentyl)-3,4-dimethylbenzamide has been extensively studied in both animal and human models for its potential effects on muscle growth and strength, and has been shown to increase muscle mass, strength, and power in both trained and untrained individuals. N-(4-hydroxy-2-methylpentyl)-3,4-dimethylbenzamide may also reduce muscle damage and soreness following intense exercise, as well as improve recovery time. While there are some limitations to using N-(4-hydroxy-2-methylpentyl)-3,4-dimethylbenzamide in lab experiments, there are several potential future directions for research on this promising dietary supplement.
Métodos De Síntesis
N-(4-hydroxy-2-methylpentyl)-3,4-dimethylbenzamide can be synthesized through a multistep process starting from the commercially available starting material 3,4-dimethylbenzoic acid. The first step involves the conversion of 3,4-dimethylbenzoic acid to 3,4-dimethylbenzoyl chloride using thionyl chloride. The resulting 3,4-dimethylbenzoyl chloride is then reacted with 4-hydroxy-2-methylpentan-2-one in the presence of a base such as sodium hydroxide to yield N-(4-hydroxy-2-methylpentyl)-3,4-dimethylbenzamide.
Aplicaciones Científicas De Investigación
N-(4-hydroxy-2-methylpentyl)-3,4-dimethylbenzamide has been extensively studied in both animal and human models for its potential effects on muscle growth and strength. Several studies have shown that N-(4-hydroxy-2-methylpentyl)-3,4-dimethylbenzamide supplementation can increase muscle mass, strength, and power in both trained and untrained individuals. N-(4-hydroxy-2-methylpentyl)-3,4-dimethylbenzamide has also been shown to reduce muscle damage and soreness following intense exercise, as well as improve recovery time.
Propiedades
IUPAC Name |
N-(4-hydroxy-2-methylpentyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-10(7-13(4)17)9-16-15(18)14-6-5-11(2)12(3)8-14/h5-6,8,10,13,17H,7,9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFQELFKGGYAAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C)CC(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-2-methylpentyl)-3,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B6640197.png)
![2-Methyl-1-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylamino]-3-methylsulfanylpropan-2-ol](/img/structure/B6640206.png)
![1-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]cyclopentane-1-carbonitrile](/img/structure/B6640209.png)
![1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B6640226.png)
![3-(hydroxymethyl)-N-[5-(2-phenylpropan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B6640238.png)

![1-[(2-Fluorophenyl)methyl]-3-(2-hydroxy-2-thiophen-3-ylethyl)urea](/img/structure/B6640250.png)



![1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640285.png)

![1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640293.png)
